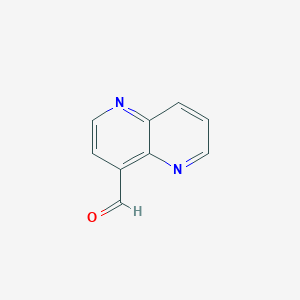

1,5-Naphthyridine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROYXOXXNKCIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696733 | |

| Record name | 1,5-Naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64379-44-8 | |

| Record name | 1,5-Naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Naphthyridine 4 Carbaldehyde and Analogous Structures

Direct Synthesis of 1,5-Naphthyridine-4-carbaldehyde

The direct synthesis of this compound and its analogues often involves a multi-step process starting from a substituted 1,5-naphthyridine (B1222797) precursor. A notable example is the scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316), which serves as a crucial intermediate. thieme-connect.com

A primary strategy for introducing a carbaldehyde group at the C4 position of a 1,5-naphthyridine ring involves the oxidation of a 4-methyl group. This transformation can be achieved through the formation of an N,N-dimethyl enamine intermediate, which is then subjected to oxidative cleavage. thieme-connect.com

The process begins with a 4-methyl-1,5-naphthyridine (B3057119) derivative. This starting material is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The DMF-DMA reacts with the active methyl group at the C4 position to form a stable enamine intermediate. This intermediate is then oxidized to yield the desired carbaldehyde. thieme-connect.com For instance, the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde utilizes the corresponding 3-methoxy-4-methyl-1,5-naphthyridine (B3296413) as the precursor for this transformation. thieme-connect.com

Optimized reaction conditions are critical for the efficient synthesis of these carbaldehydes. The formation of the enamine intermediate from the 4-methyl-1,5-naphthyridine is effectively catalyzed by a base. In a scalable process, a catalytic amount of lithium hydroxide (B78521) (LiOH) or potassium tert-butoxide (KOt-Bu) is used in conjunction with DMF-DMA. thieme-connect.com The reaction is typically heated to high temperatures, such as 120–130 °C, for an extended period to ensure complete conversion to the enamine. thieme-connect.com

Following the formation of the enamine, the next crucial step is the oxidative cleavage to produce the carbaldehyde. Sodium periodate (B1199274) (NaIO₄) has been proven to be an effective oxidizing agent for this purpose. The reaction is generally carried out in a solvent mixture, such as methanol (B129727) and water, at a controlled temperature of 30–40 °C. thieme-connect.com After the oxidation is complete, pH adjustment with sodium bicarbonate (NaHCO₃) is performed before workup and purification. thieme-connect.com

| Reaction Step | Reagents and Catalysts | Conditions | Intermediate/Product | Reference |

| Enamine Formation | DMF-DMA, LiOH (catalytic) | DMF, 120–130 °C, 24 h | N,N-dimethyl enamine | thieme-connect.com |

| Oxidative Cleavage | Sodium periodate (NaIO₄) | MeOH/H₂O, 30–40 °C, 16 h | 3-Methoxy-1,5-naphthyridine-4-carbaldehyde | thieme-connect.com |

| Demethylation | Lithium chloride (LiCl) | DMF, 110–120 °C | 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | thieme-connect.com |

The development of a scalable synthesis for compounds like 3-hydroxy-1,5-naphthyridine-4-carbaldehyde is essential for their application in pharmaceutical manufacturing. A reported multi-kilogram scale synthesis highlights the practical application of the aforementioned methodologies. thieme-connect.com The procedure begins with a Skraup reaction to construct the initial 1,5-naphthyridine core, followed by the introduction of the carbaldehyde functionality. thieme-connect.com

Key aspects of the scalable process include the use of large-scale glass-lined reactors and careful control over reaction parameters such as temperature, concentration, and pH. thieme-connect.com For example, after the formation of 3-methoxy-1,5-naphthyridine-4-carbaldehyde, the final step involves the demethylation of the methoxy (B1213986) group. This is achieved using lithium chloride in DMF at elevated temperatures (110–120 °C). The purification of the final product involves crystallization from an aqueous solution after pH adjustment, yielding the desired 3-hydroxy-1,5-naphthyridine-4-carbaldehyde with high purity (>99%). thieme-connect.com

Naphthyridine Core Construction Methodologies Applicable to Carbaldehydes

Instead of functionalizing a pre-existing naphthyridine, another approach involves constructing the naphthyridine ring system through cyclization reactions, which can be adapted to produce carbaldehyde derivatives.

The Skraup reaction is a classic and widely used method for the synthesis of quinolines and their aza-analogs, including 1,5-naphthyridines. mdpi.comiipseries.org The first synthesis of the parent 1,5-naphthyridine was reported in 1927 by adapting the Skraup quinoline (B57606) synthesis to 3-aminopyridine (B143674). mdpi.com The reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org

The general mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org The aminopyridine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the 1,5-naphthyridine ring system. iipseries.org Various oxidizing agents can be employed, including iodine, sodium nitrite (B80452) (NaNO₂), potassium iodate (B108269) (KIO₃), or manganese dioxide (MnO₂). mdpi.com This methodology has been successfully applied to synthesize various substituted 1,5-naphthyridines and is the foundational step in the scalable synthesis of precursors for 1,5-naphthyridine-4-carbaldehydes. thieme-connect.comnih.gov

| Reactant | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Iodine) | 1,5-Naphthyridine | mdpi.comiipseries.org |

| 3-Amino-5-methoxy-4-methyl-pyridine | Glycerol, H₂SO₄, Oxidizing Agent | 3-Methoxy-4-methyl-1,5-naphthyridine | thieme-connect.com |

| 4-Aminoisoquinoline | Methyl vinyl ketone, As₂O₅, H₂SO₄ | 4-Methylbenzo[c] mdpi.comresearchgate.netnaphthyridine | nih.gov |

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). thieme-connect.comchemistrysteps.com The resulting electrophilic chloroiminium ion reacts with the substrate to introduce a formyl group after hydrolysis. wikipedia.org

While direct Vilsmeier-Haack formylation of the 1,5-naphthyridine ring itself can be challenging, the reaction is highly effective in building carbaldehyde-functionalized heterocyclic scaffolds that can be fused to or derived from naphthyridine precursors. For example, the Vilsmeier-Haack reaction has been used to synthesize 1H-pyrazole-4-carbaldehydes from hydrazone derivatives of 1,8-naphthyridines. thieme-connect.com This approach involves the cyclization of a hydrazone under Vilsmeier-Haack conditions, where the reagent facilitates both the cyclization and the introduction of the carbaldehyde group onto the newly formed ring. thieme-connect.comsioc-journal.cn This strategy demonstrates the versatility of the Vilsmeier-Haack reaction in creating complex heterocyclic systems incorporating a carbaldehyde functionality, a principle applicable to the synthesis of diverse naphthyridine carbaldehyde scaffolds.

Cycloaddition Reactions (e.g., Povarov Reaction, [4+2] Cycloadditions)

Cycloaddition reactions represent a powerful and convergent approach for the assembly of the 1,5-naphthyridine scaffold. nih.gov Among these, the Povarov reaction and other [4+2] cycloadditions are particularly noteworthy for their ability to construct the dihydronaphthyridine core, which can then be aromatized to the desired naphthyridine. nih.govmdpi.com

The Povarov reaction, a formal aza-Diels-Alder reaction, typically involves the reaction of an imine with an electron-rich alkene to yield tetrahydroquinoline derivatives. wikipedia.orgnumberanalytics.com In the context of 1,5-naphthyridine synthesis, this reaction is adapted by using an imine derived from a 3-aminopyridine. For instance, the reaction between an imine generated from a 3-aminopyridine and an aldehyde, with an alkene like styrene, can lead to the formation of a tetrahydro-1,5-naphthyridine. nih.gov This intermediate can subsequently undergo aromatization to furnish the final 1,5-naphthyridine product. nih.gov The reaction often requires a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to activate the imine towards nucleophilic attack by the alkene. mdpi.comwikipedia.org

A notable example involves the hetero-Diels-Alder reaction between N-(3-pyridyl) aldimines and indene, catalyzed by BF₃·Et₂O, to produce substituted 7H-indeno[2,1-c] Current time information in Bangalore, IN.thieme-connect.comnaphthyridine derivatives. mdpi.com This Povarov-type [4+2]-cycloaddition can be performed in a stepwise manner or as a multicomponent reaction. mdpi.com Similarly, intramolecular [4+2] cycloaddition reactions of functionalized aldimines containing a tethered double or triple bond have been employed to synthesize fused tetrahydro Current time information in Bangalore, IN.thieme-connect.comnaphthyridine derivatives with high stereoselectivity. mdpi.com

Mechanochemical conditions have also been successfully applied to aza-vinylogous Povarov reactions to synthesize highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com These solvent-free or low-solvent methods offer a more sustainable alternative to traditional solution-phase synthesis.

Cross-Coupling Strategies in Naphthyridine Framework Assembly

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively utilized in the construction of the 1,5-naphthyridine framework. nih.gov These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to assemble the bicyclic system, frequently followed by a cyclization step. nih.gov

One prominent strategy involves the palladium-catalyzed cross-coupling of a substituted pyridine (B92270) with a partner that contains the necessary functionality for the subsequent ring closure. For example, the Suzuki or Stille coupling of a halopyridine with a suitable boronic acid or organostannane derivative can introduce a side chain that is then cyclized to form the second ring of the naphthyridine system.

A specific example is the palladium-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids that contain an ortho-formyl group. This reaction leads to spontaneous cyclization of the cross-coupling products to yield thieno Current time information in Bangalore, IN.thieme-connect.comnaphthyridines. nih.gov This one-stage procedure demonstrates the efficiency of combining cross-coupling and cyclization in a single synthetic operation.

Another approach involves the initial formation of a biaryl linkage through a cross-coupling reaction, followed by an intramolecular cyclization to construct the naphthyridine ring. This strategy provides a high degree of flexibility in the introduction of substituents on both rings of the naphthyridine core.

Oxidative and Dehydrogenation Approaches for Ring Aromatization

Many synthetic routes to 1,5-naphthyridines proceed through partially saturated intermediates, such as dihydro- or tetrahydro-1,5-naphthyridines. nih.govmdpi.com The final step in these syntheses is often an oxidative dehydrogenation to achieve the fully aromatic naphthyridine ring system. rsc.orgnih.gov This aromatization step is crucial for imparting the desired electronic and biological properties to the molecule.

A variety of oxidizing agents and conditions have been employed for this transformation. Common reagents include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govacs.org For instance, after a Povarov-type cycloaddition to form a tetrahydro-1,5-naphthyridine, subsequent treatment with an oxidizing agent like DDQ can efficiently yield the aromatic 1,5-naphthyridine. acs.org

Catalytic aerobic oxidation offers a greener and more sustainable alternative to stoichiometric oxidants. rsc.orgnih.gov Palladium-based catalysts, in the presence of oxygen or air as the terminal oxidant, have been shown to be effective for the dehydrogenation of cyclohexene (B86901) derivatives to arenes. nih.gov This methodology can be extended to the aromatization of dihydronaphthyridine intermediates. The use of a co-catalyst, such as sodium anthraquinone-2-sulfonate (AMS), can enhance the efficiency of these aerobic dehydrogenation reactions. nih.gov

The choice of oxidant and reaction conditions is critical and depends on the specific substrate and the presence of other functional groups in the molecule. Mild conditions are often preferred to avoid over-oxidation or degradation of the desired product. pnu.ac.irmdpi.com

Synthetic Routes to Substituted Naphthyridine Carbaldehyde Derivatives

The synthesis of specifically substituted naphthyridine carbaldehydes, such as 3-hydroxy-1,5-naphthyridine-4-carbaldehyde and 2-chloro-1,5-naphthyridine-3-carbaldehyde, requires tailored synthetic strategies.

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: A scalable synthesis for this compound has been developed. thieme-connect.com The key steps involve:

Skraup reaction: 3-Amino-5-methoxypyridine undergoes a Skraup reaction to form the corresponding 1,5-naphthyridine.

Enamine formation: The resulting naphthyridine is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalytic amount of lithium hydroxide to yield an N,N-dimethyl enamine intermediate.

Oxidative cleavage: The enamine is then subjected to oxidative cleavage, for example, using sodium periodate.

Demethylation: Finally, the removal of the methyl ether protecting group affords the desired 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. thieme-connect.com

2-Chloro-1,5-naphthyridine-3-carbaldehyde: An efficient synthesis of this derivative utilizes the Vilsmeier-Haack reaction. iau.ir The process involves the condensation of N-(pyridin-3-yl)acetamide with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction leads directly to the formation of the 2-chloro-1,5-naphthyridine-3-carbaldehyde. A similar strategy has been reported for the synthesis of the isomeric 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) from N-(pyridin-2-yl)acetamides. tsijournals.comresearchgate.nettsijournals.com

The following table summarizes the key synthetic routes for these substituted naphthyridine carbaldehydes:

| Target Compound | Key Reactions | Starting Materials |

| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Skraup reaction, Enamine formation, Oxidative cleavage, Demethylation | 3-Amino-5-methoxypyridine, DMF-DMA, Oxidizing agent |

| 2-Chloro-1,5-naphthyridine-3-carbaldehyde | Vilsmeier-Haack cyclization | N-(pyridin-3-yl)acetamide, POCl₃, DMF |

Chemical Transformations and Derivatization Studies of 1,5 Naphthyridine 4 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group in 1,5-naphthyridine-4-carbaldehyde is a key site for synthetic modifications, enabling the construction of more complex molecular architectures.

Condensation Reactions for the Formation of α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones)

The aldehyde group of this compound readily participates in condensation reactions. A notable example is the Claisen-Schmidt condensation, which is used to synthesize chalcones, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. chemrevlett.comnih.gov This reaction typically involves the base-catalyzed reaction of an aldehyde with a ketone. chemrevlett.com For instance, the condensation of 2-chloro-1,5-naphthyridine-3-carbaldehyde with various acetophenones in the presence of ethanolic sodium hydroxide (B78521) yields the corresponding chalcones. jchr.org

Chalcones derived from naphthyridine scaffolds are of interest due to their diverse biological activities. chemrevlett.com The synthesis of these compounds is often straightforward, proceeding with moderate to good yields. nih.gov

Table 1: Synthesis of Chalcone (B49325) Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-chloro-1,5-naphthyridine-3-carbaldehyde | Acetophenone | Claisen-Schmidt Condensation | 2-chloro-3-(3-oxo-3-phenylprop-1-en-1-yl)-1,5-naphthyridine | Efficient synthesis of chalcone derivatives. | jchr.org |

| Aromatic Aldehydes | Aryl Ketones | Claisen-Schmidt Condensation | Chalcones (1,3-diphenyl-2-propen-1-one) | Base-catalyzed reaction is a classic method for chalcone synthesis. | chemrevlett.com |

Conversion to Carboxamide Derivatives

The aldehyde functionality can be transformed into other functional groups, such as carboxamides. While direct conversion from the aldehyde is less common, a typical route involves oxidation of the aldehyde to a carboxylic acid, followed by amidation. For example, 1,5-naphthyridine-2-carboxylic acid has been synthesized from 2-styryl-1,5-naphthyridine via oxidation. digitallibrary.co.in This carboxylic acid can then be converted to its corresponding amide. This transformation is significant as the resulting carboxamide derivatives are valuable intermediates in medicinal chemistry. nih.gov

Heterocyclic Ring Formation through Reaction with Nitrogen Nucleophiles (e.g., Hydrazine (B178648) Hydrate (B1144303), Sodium Azide)

The carbaldehyde moiety of this compound is a key precursor for the synthesis of fused heterocyclic systems through reactions with nitrogen nucleophiles.

Reaction with Hydrazine Hydrate: Condensation of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with hydrazine hydrate in the presence of sodium acetate (B1210297) leads to the formation of the corresponding hydrazone. tsijournals.com This reaction proceeds readily at room temperature. tsijournals.com

Reaction with Sodium Azide (B81097): The reaction of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide in ethanol (B145695) results in the formation of a tetrazolo[1,5-a] nih.govnih.govnaphthyridine derivative. tsijournals.com This transformation occurs via an unstable 2-azido intermediate which then undergoes cyclization. tsijournals.com

These reactions demonstrate the utility of the carbaldehyde group as a linchpin for constructing novel, polycyclic heterocyclic compounds.

Modifications of the Naphthyridine Ring System

Beyond the reactivity of the carbaldehyde group, the 1,5-naphthyridine (B1222797) ring itself can be functionalized, further expanding the chemical diversity of its derivatives.

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation of the 1,5-naphthyridine ring provides valuable intermediates for further synthetic manipulations, such as cross-coupling and nucleophilic substitution reactions. nih.gov

Bromination: The bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov This reaction has been utilized in the synthesis of various 1,5-naphthyridine derivatives. nih.gov For instance, the bromination of chalcones derived from 2-chloro-1,5-naphthyridine-3-carbaldehyde can lead to dibromide compounds. jchr.org

Iodination: An iodation-amination sequence has been employed for the synthesis of substituted 1,5-naphthyridines. nih.gov

Amination Strategies

The introduction of amino groups onto the 1,5-naphthyridine ring is a crucial strategy for developing biologically active compounds. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,5-naphthyridines are excellent substrates for SNAr reactions. Amines can displace halide ions, typically at elevated temperatures, to yield aminated 1,5-naphthyridine derivatives. nih.gov For example, 4-amino-1,5-naphthyridine derivatives have been prepared by the direct amination of 4-chloro-1,5-naphthyridines. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an efficient method for forming carbon-nitrogen bonds. It has been used to synthesize 2-amino-1,5-naphthyridine derivatives from the corresponding triflate or tosyl-substituted naphthyridines and various amines. nih.gov

Chichibabin Amination: The direct amination of 1,X-naphthyridines can be achieved using potassium amide in liquid ammonia. wur.nl The position of amination can be influenced by temperature, with kinetic control favoring attack at C-2 at lower temperatures and thermodynamic control favoring C-4 at higher temperatures. wur.nl

Table 2: Amination Strategies for the 1,5-Naphthyridine Ring

| Strategy | Substrate | Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated 1,5-naphthyridine | Amine | Amino-1,5-naphthyridine | Displacement of halide by amine. | nih.gov |

| Buchwald-Hartwig Amination | Triflate or tosyl substituted 1,5-naphthyridine | Amine, Palladium catalyst, Ligand | Amino-1,5-naphthyridine | Efficient palladium-catalyzed C-N bond formation. | nih.gov |

| Chichibabin Amination | 1,X-naphthyridine | Potassium amide in liquid ammonia | Amino-1,X-naphthyridine | Direct amination with temperature-dependent regioselectivity. | wur.nl |

N-Alkylation and other Nitrogen-Centered Transformations

The nitrogen atoms in the 1,5-naphthyridine ring system are nucleophilic and can readily react with electrophiles. N-alkylation is a common transformation, typically proceeding through the formation of a quaternary naphthyridinium salt. For instance, the reaction of 1,5-naphthyridines with alkyl halides leads to the corresponding N-alkylated products. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of 1,5-naphthyridines suggests that it would undergo similar transformations.

Another significant nitrogen-centered transformation is the formation of N-oxides. Oxidation of one of the nitrogen atoms can be achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide can then activate the naphthyridine ring for subsequent substitution reactions. A biocatalytic approach using a monooxygenase has also been reported for the regioselective N-oxidation of 1,5-naphthyridine, offering a green and controlled method for this transformation. nih.gov

These nitrogen-centered transformations are crucial for modifying the electronic properties of the 1,5-naphthyridine core and for creating intermediates for further derivatization.

Table 1: Examples of N-Alkylation and N-Oxidation of the 1,5-Naphthyridine Core

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| 1,5-Naphthyridine | 2-Bromoethanol, Cs₂CO₃ | N-alkylated 1,5-naphthyridine | N-Alkylation | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane, Cs₂CO₃ | N,N'-dialkylated 1,5-naphthyridine-2,6-dione | N-Alkylation | nih.gov |

| 1,5-Naphthyridine | m-CPBA | 1,5-Naphthyridine-N-oxide | N-Oxidation | nih.gov |

| 1,5-Naphthyridine | Monooxygenase PmlABCDEF | 1,5-Naphthyridine-N-oxide | Biocatalytic N-Oxidation | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the 1,5-naphthyridine ring system makes electrophilic aromatic substitution challenging. Such reactions generally require harsh conditions, and the substitution pattern is influenced by the directing effects of the nitrogen atoms and any existing substituents. For the broader class of 1,5-naphthyridines, electrophilic attack is less common than nucleophilic substitution. nih.gov

Conversely, the naphthyridine core is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens (e.g., C2, C4, C6, and C8). The introduction of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles. For instance, a chloro group at the 4-position of a 1,5-naphthyridine can be displaced by amines, thiols, and other nucleophiles. nih.gov The formation of an N-oxide can also activate the ring towards nucleophilic attack. nih.gov

In the case of this compound, direct nucleophilic substitution on the ring is not the most common pathway. However, transformation of the aldehyde to a different functional group or prior modification of the ring could open avenues for such reactions.

Table 2: Examples of Nucleophilic Substitution on the 1,5-Naphthyridine Core

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| 4-Chloro-1,5-naphthyridine | Amines, Cs₂CO₃ | 4-Amino-1,5-naphthyridine derivatives | SNAr | nih.gov |

| 4-Chloro-1,5-naphthyridine | Sodium methanethiol, NaH | 4-(Methylthio)-1,5-naphthyridine | SNAr | mdpi.com |

| 1,5-Naphthyridine N-oxide | POCl₃ | Chloro-1,5-naphthyridines | Nucleophilic substitution | nih.gov |

Investigation of Oxidation and Reduction Pathways of the Aromatic System

The aromatic system of 1,5-naphthyridines can undergo both oxidation and reduction, although these transformations often require specific reagents and conditions.

Oxidation: The fully aromatic 1,5-naphthyridine ring is relatively resistant to oxidation. However, partially hydrogenated derivatives, such as tetrahydro-1,5-naphthyridines, can be aromatized to the corresponding 1,5-naphthyridine through oxidation. This can be achieved using various oxidizing agents, including selenium at high temperatures or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov More recent methods involve photoredox catalysis in combination with a cobalt catalyst for the dehydrogenation of tetrahydro-1,5-naphthyridines under milder conditions. nih.gov

Reduction: The reduction of the 1,5-naphthyridine ring system can lead to tetrahydro- or decahydro-1,5-naphthyridines. Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of 1,5-naphthyridine derivatives can be accomplished using hydrogen gas with a metal catalyst. The specific product obtained depends on the reaction conditions and the substrate. A notable development is the use of a cobalt-based catalyst system for the transfer hydrogenation of 1,5-naphthyridines, which proceeds under mild conditions using formic acid as the hydrogen source. nih.gov This method shows good functional group tolerance, which would be advantageous for a substrate like this compound.

Table 3: Examples of Oxidation and Reduction of the 1,5-Naphthyridine System

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Selenium, 320 °C | 1,5-Naphthyridine | Oxidation (Aromatization) | nih.gov |

| Tetrahydro-1,5-naphthyridine | Ru(bpy)₃Cl₂·6H₂O, Co(dmgH)₂PyCl, light | 1,5-Naphthyridine | Photocatalytic Oxidation | nih.gov |

| 1,5-Naphthyridine | Co(BF₄)₂·6H₂O, tris(2-(diphenylphosphino)phenyl)phosphine, formic acid | Reduced 1,5-naphthyridine | Transfer Hydrogenation | nih.gov |

Research Applications and Functional Explorations of 1,5 Naphthyridine 4 Carbaldehyde

Role as Key Synthetic Intermediates

The aldehyde functional group at the 4-position of the 1,5-naphthyridine (B1222797) core makes this compound a highly valuable and reactive intermediate in organic synthesis. nih.gov It serves as a versatile building block for constructing more complex molecular architectures, enabling the development of novel compounds with specific, targeted functions. nih.govmdpi.com

Building Blocks for Ketolide Development Programs

The 1,5-naphthyridine scaffold is a crucial component in the development of advanced ketolide antibiotics. Ketolides are a subclass of macrolide antibiotics designed to overcome issues of bacterial resistance. Research programs have utilized naphthyridine-containing moieties, synthesized from precursors like 1,5-Naphthyridine-4-carbaldehyde, to create new ketolide agents. These efforts have led to the generation of investigational drugs with potent in vitro activity against common respiratory tract pathogens, including both macrolide-susceptible and resistant strains of Streptococcus pneumoniae.

The aldehyde group provides a synthetic handle to link the naphthyridine unit to the macrolide core, creating hybrid molecules with enhanced antibacterial properties. The resulting ketolides have demonstrated efficacy by inhibiting protein synthesis within the bacterial ribosome.

Table 1: Investigational Naphthyridine-Containing Ketolides

| Compound | Investigational Name | Target Pathogens | Mechanism of Action |

|---|---|---|---|

| Naphthyridine-Ketolide 1 | JNJ-17155437 | Respiratory pathogens | Protein synthesis inhibition |

Precursors for the Synthesis of Diverse Naphthyridine Derivatives with Investigated Activities

Beyond antibiotics, this compound is a precursor for a wide array of naphthyridine derivatives that have been explored for various therapeutic applications. mdpi.comnih.gov The reactivity of the aldehyde allows for its conversion into other functional groups or its use in condensation and cyclization reactions to build more elaborate, often fused, heterocyclic systems. nih.govresearchgate.net These synthetic strategies have yielded compounds with significant biological activities.

One prominent area of investigation is in cancer research. Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of key signaling proteins involved in cancer progression. For example, by modifying the core structure derived from the parent aldehyde, researchers have developed novel inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov Certain pyrazole-substituted 1,5-naphthyridine derivatives have shown high efficacy in inhibiting ALK5 autophosphorylation, a critical step in the TGF-β signaling pathway that is often dysregulated in tumors. nih.gov

Table 2: Bioactive Derivatives from the 1,5-Naphthyridine Scaffold

| Derivative Class | Biological Target | Investigated For | Key Findings |

|---|---|---|---|

| Aminothiazole and Pyrazole (B372694) Derivatives | TGF-β Type I Receptor (ALK5) | Anticancer therapy | Potent and selective inhibition with IC50 values in the low nanomolar range. nih.gov |

Ligand Chemistry and Coordination Studies

The two nitrogen atoms within the 1,5-naphthyridine ring system are positioned in a way that allows the molecule to act as an effective chelating ligand for various metal ions. nih.gov This coordination ability is a central aspect of its utility in materials science and catalysis.

Investigations into the Formation of Metal Complexes

The electron-donating nitrogen atoms of the 1,5-naphthyridine core can bind to a metal center, forming stable coordination complexes. nih.govnih.gov The aldehyde group can further influence the electronic properties of the resulting complex or serve as an additional site for modification. Researchers have synthesized and characterized numerous metal complexes involving 1,5-naphthyridine derivatives, exploring how the structure of the ligand dictates the geometry and properties of the final metallic assembly. nih.gov For instance, 1,5-naphthyridine derivatives containing diphenylphosphoryl groups have been used to create tridentate europium(III) complexes. nih.gov

Exploration in Homogeneous and Heterogeneous Catalysis Research, including Photosensitizer Applications

The metal complexes formed from 1,5-naphthyridine ligands are of significant interest in the field of catalysis. These complexes can function as catalysts in a variety of organic transformations. Furthermore, the aromatic, electron-deficient nature of the naphthyridine ring system makes it a candidate for use in photoredox catalysis and as a photosensitizer. mdpi.com

A photosensitizer is a molecule that can absorb light energy and transfer it to another molecule, thereby initiating a chemical reaction. In one study, a ruthenium complex was used as a photosensitizer to achieve the acceptorless dehydrogenation of a tetrahydro-1,5-naphthyridine derivative, converting it to the aromatic 1,5-naphthyridine. mdpi.com While this example uses a separate photosensitizer to act upon the naphthyridine, related structures like phenanthroline—a close structural analog—are commonly used to build photosensitizing metal complexes themselves. frontiersin.org Copper(I) complexes with phenanthroline-based ligands have been shown to be effective photosensitizers capable of generating singlet oxygen, a highly reactive species used in photodynamic therapy and photoredox catalysis. frontiersin.orgnih.gov This research highlights the potential of 1,5-naphthyridine-based systems in the development of novel light-driven catalytic processes.

Engagement in Bio-Relevant Systems Research

The engagement of this compound in bio-relevant systems is primarily manifested through its role as a foundational scaffold for medicinal chemistry programs, as detailed previously. The derivatives synthesized from this aldehyde are the primary agents that interact with biological targets such as enzymes and cellular receptors. nih.gov The core 1,5-naphthyridine structure provides a rigid framework that can be appropriately functionalized to achieve specific and high-affinity binding to biological macromolecules, leading to the potent biological activities observed in its derivatives. nih.gov

Exploration in Transforming Growth Factor-beta Type I Receptor Inhibition Research (for derivatives)

Derivatives of 1,5-naphthyridine have emerged as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). nih.govresearchgate.net The TGF-β signaling pathway plays a crucial role in cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. nih.gov

Optimization of initial screening hits led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent ALK5 inhibitors. nih.gov For instance, compounds 15 and 19 demonstrated significant inhibitory activity against ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively. nih.govresearchgate.net These compounds exhibited high selectivity for ALK5 over other kinases like p38 MAP kinase. nih.gov X-ray crystallography studies of compound 19 in complex with human ALK5 confirmed its binding mode within the ATP-binding site, validating the docking study predictions. nih.govnih.gov

The crystal structure revealed key interactions: the N1 of the pyrazole forms a hydrogen bond with the side chain of Asp351, and the N2 of the pyrazole hydrogen bonds with the side chain of Lys232. nih.gov Additionally, the N5 of the 1,5-naphthyridine core interacts with the backbone amide of His283. nih.gov These structural insights are crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

Table 1: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5

| Compound | IC50 (nM) against ALK5 Autophosphorylation |

| 15 | 6 |

| 19 | 4 |

Data sourced from J Med Chem. 2004 Aug 26;47(18):4494-506. nih.gov

Contribution to Research on Antibacterial Compound Development

The 1,5-naphthyridine scaffold is a well-established framework in the development of antibacterial agents. mdpi.comnih.gov This is exemplified by the historical significance of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative that was the first quinolone antibiotic. nih.govwikipedia.org While structurally distinct, the broader naphthyridine class has been a source of inspiration for new antibacterial compounds.

Research has shown that certain 1,5-naphthyridine derivatives exhibit promising antibacterial activity. nih.gov For example, a guanidinomethyl derivative of a 1,5-naphthyridine compound (compound 18 in the study) displayed notable antibacterial activity. nih.gov Further investigation into the mode of action of such compounds revealed that they are bactericidal, as indicated by a minimal bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio of 1-2 against strains of Staphylococcus aureus (including MRSA) and Enterococcus faecalis (VRE). nih.gov

The mechanism of action for many naphthyridine-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov This targeted approach disrupts bacterial proliferation and leads to cell death. The continuous exploration of 1,5-naphthyridine derivatives is driven by the urgent need for new antibiotics to combat the growing threat of multidrug-resistant bacteria. nih.govnih.gov

Table 2: Antibacterial Activity of a 1,5-Naphthyridine Derivative (Compound 18)

| Bacterial Strain | MIC (µg/mL) |

| S. aureus 8325-4 (MSSA) | 8.0 |

| S. aureus ATCC 33591 (MRSA) | 8.0 |

| E. faecalis ATCC 51575 (VRE) | 32 |

Data sourced from Bioorg Med Chem. 2013 Nov 1;21(21):6578-85. nih.gov

Emerging Applications in Materials Science and Sensing

Beyond its biomedical applications, the 1,5-naphthyridine moiety is gaining attention in the field of materials science due to its unique electronic and photophysical properties. nih.gov

Investigation as Components in Hydrogen Acceptor and Conductor Systems

The electron-accepting nature of the 1,5-naphthyridine ring system makes it a suitable component for developing hydrogen acceptor and conductor systems. nih.govresearchgate.net This property is attributed to the presence of two nitrogen atoms within the aromatic structure, which can participate in non-covalent interactions and facilitate charge transfer processes. These characteristics are desirable for the design of organic electronic materials. rsc.org

Potential in Bio-Imaging and pH Sensing Research

Derivatives of 1,5-naphthyridine are being explored for their potential in bio-imaging and as pH sensors. researchgate.net The inherent fluorescence of some naphthyridine derivatives can be modulated by their environment, such as changes in pH. rsc.org This responsiveness makes them attractive candidates for developing probes that can visualize cellular structures or report on the pH of specific cellular compartments.

Considerations in Molecular Spintronics and Quantum Computing Research

The field of molecular spintronics aims to utilize the spin of electrons in molecules for information processing and storage. rsc.orgmdpi.com The rigid and planar structure of the 1,5-naphthyridine core, combined with its tunable electronic properties, makes it a scaffold of interest for designing molecules with specific magnetic and spin properties. researchgate.net While still in the early stages of research, the potential to incorporate 1,5-naphthyridine derivatives into molecular-scale spintronic devices or as components in quantum computing architectures is an active area of consideration. rsc.orgmdpi.com

Future Research Directions and Advanced Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing the 1,5-naphthyridine (B1222797) core, such as the Skraup and Friedländer reactions, have been well-established, future research is geared towards the development of more sustainable and efficient synthetic routes. nih.gov The focus is shifting towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key future directions include:

Visible-Light Photoredox Catalysis: This emerging field offers a green alternative for dehydrogenation and cyclization reactions. An acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines to form the aromatic 1,5-naphthyridine core has been achieved using visible-light photoredox catalysis in conjunction with cobalt catalysis at ambient temperatures. nih.gov Future work could focus on the direct C-H formylation of the 1,5-naphthyridine scaffold using photocatalytic methods to install the carbaldehyde group, thus avoiding multi-step sequences.

Biocatalysis: The use of enzymes and whole-cell systems presents a highly selective and environmentally friendly approach. Whole-cell bioconversions have been successfully employed for the green synthesis of 1,5-naphthyridine N-oxides, demonstrating excellent chemo- and regioselectivity. nih.gov Exploring enzymatic pathways for the oxidation of a methyl or hydroxymethyl group at the 4-position to an aldehyde could provide a highly sustainable route to 1,5-naphthyridine-4-carbaldehyde.

Catalyst-Free Domino Reactions: One-pot, multi-component reactions that proceed without a catalyst in green solvents like ethanol (B145695) represent a highly efficient and atom-economical approach. Catalyst-free domino reactions have been developed for the synthesis of functionalized nih.govsemanticscholar.orgnaphthyridine derivatives and could be adapted for the 1,5-naphthyridine system. rsc.org

Aqueous Media Synthesis: Conducting reactions in water is a primary goal of green chemistry. Three-component reactions in aqueous media have been successfully used to synthesize fused 1,5-naphthyridine derivatives, indicating the potential for developing water-based syntheses for this compound and its precursors. mdpi.com

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Visible-Light Photoredox Catalysis | Ambient temperature, metal-free options, high efficiency. mdpi.com | Direct C-H formylation of the 1,5-naphthyridine core. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. nih.gov | Enzymatic oxidation of precursors to the aldehyde. |

| Catalyst-Free Domino Reactions | High atom economy, reduced workup, operational simplicity. rsc.org | Development of one-pot syntheses for substituted 1,5-naphthyridine-4-carbaldehydes. |

| Aqueous Media Synthesis | Environmentally benign, safe, and cost-effective. mdpi.com | Adapting existing cyclization strategies to water-based systems. |

Deeper Exploration of Underexplored Reactivity Profiles and Novel Derivatizations

The aldehyde functional group in this compound is a gateway to a vast array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. While the fundamental reactivity of aldehydes is well-understood, its application to this specific heterocyclic scaffold warrants deeper exploration, particularly using modern synthetic methods.

Future research in this area will likely focus on:

Knoevenagel Condensation: This reaction, involving the condensation of the aldehyde with active methylene compounds, is a powerful tool for creating α,β-unsaturated systems. sigmaaldrich.comwikipedia.org These products can serve as precursors to complex fused heterocyclic systems or as functional materials with interesting photophysical properties. Exploring this reaction with a variety of active methylene compounds under green conditions (e.g., catalyzed by agro-waste extracts or immobilized enzymes) is a promising avenue. rsc.orgresearchgate.net

Wittig Reaction and Related Olefinations: The Wittig reaction provides a reliable method for converting the aldehyde into a vinyl group, extending the conjugation of the system. organic-chemistry.orgwikipedia.org This is particularly relevant for the synthesis of organic electronic materials. Future work could explore the stereoselectivity of the Wittig reaction with this substrate and the use of related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to access a wider range of substituted alkenes.

Schiff Base Formation and Reductive Amination: The reaction of this compound with primary amines to form Schiff bases (imines) is a straightforward way to introduce new functionalities. semanticscholar.org These imines can be valuable as ligands in coordination chemistry or as intermediates. Subsequent reduction via reductive amination can yield a variety of secondary amines, which are important pharmacophores. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for reactions involving the aldehyde group can provide access to chiral derivatives with high enantioselectivity. mdpi.com Future studies could explore organocatalytic aldol reactions, Michael additions to Knoevenagel products, and other asymmetric transformations starting from this compound.

| Reaction Type | Product Class | Potential Applications |

|---|---|---|

| Knoevenagel Condensation | α,β-Unsaturated carbonyls/nitriles | Precursors for fused heterocycles, functional dyes. sigmaaldrich.com |

| Wittig Reaction | Vinyl-naphthyridines | Building blocks for conjugated polymers and organic electronics. organic-chemistry.org |

| Schiff Base Formation | Imines | Ligands for metal complexes, fluorescent sensors. semanticscholar.org |

| Reductive Amination | Secondary/tertiary amines | Bioactive molecules, functional materials. nih.gov |

| Organocatalytic Reactions | Chiral alcohols, amines, etc. | Asymmetric synthesis, chiral ligands. mdpi.com |

Application of Advanced Computational Modeling for Rational Design of Functionalized Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is becoming an indispensable tool for the rational design of new molecules with desired properties. For this compound derivatives, computational modeling can predict key electronic and optical properties, guiding synthetic efforts towards the most promising candidates.

Future research directions in this domain include:

Prediction of Optoelectronic Properties: DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the intramolecular charge transfer (ICT) characteristics of derivatives. researchgate.netmasterorganicchemistry.com This information is crucial for designing materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Design of Nonlinear Optical (NLO) Materials: TD-DFT methods can predict the hyperpolarizability of molecules, which is a key parameter for NLO applications. rsc.orgnih.gov By computationally screening different donor-acceptor structures derived from this compound, researchers can identify candidates with large NLO responses for applications in photonics and optical switching.

Modeling of Host-Guest Interactions: Computational studies can provide insights into the binding of 1,5-naphthyridine-based receptors with various guests, which is essential for the design of selective chemosensors and macrocyclic hosts for molecular recognition. organic-chemistry.org

Reactivity Prediction: Molecular modeling can be used to understand the reactivity of the aldehyde and the naphthyridine core, predicting the most likely sites for electrophilic or nucleophilic attack and rationalizing the outcomes of chemical reactions. sigmaaldrich.com

Expansion of Functional Applications into Emerging Fields of Chemical Science

While naphthyridine derivatives have a rich history in medicinal chemistry, the unique properties of the 1,5-naphthyridine core, particularly when functionalized via the 4-carbaldehyde position, open up possibilities in various emerging fields of chemical science. The electron-deficient nature of the naphthyridine ring makes it an excellent component for n-type organic semiconductors and other functional materials.

Promising areas for future applications include:

Organic Electronics: Derivatives of 1,5-naphthyridine have already been investigated as n-type organic semiconductors. semanticscholar.orgresearchgate.net The 4-carbaldehyde group serves as a perfect handle to introduce electron-withdrawing groups (like dicyanovinyl) or to build extended conjugated systems through reactions like Knoevenagel condensation, leading to materials with tailored electronic properties for OFETs and OLEDs. semanticscholar.org

Chemosensors: The nitrogen atoms in the 1,5-naphthyridine ring can act as binding sites for metal ions. By incorporating a signaling unit, often through modification of the aldehyde group, highly selective and sensitive colorimetric or fluorescent chemosensors can be developed. mdpi.com Future work could target the detection of environmentally or biologically important analytes.

Supramolecular Chemistry: The planar structure and hydrogen bonding capabilities of the 1,5-naphthyridine unit make it an attractive component for constructing macrocycles and other supramolecular architectures. organic-chemistry.org The 4-carbaldehyde can be used to link multiple naphthyridine units together or to attach them to other molecular platforms for applications in molecular recognition and self-assembly.

Functional Dyes and Pigments: The extended π-systems that can be generated from this compound can lead to molecules with strong absorption and emission in the visible region of the spectrum. These could find applications as functional dyes for solar cells, imaging agents, or as components in stimuli-responsive materials.

Q & A

Q. What are the recommended synthesis methods for 1,5-Naphthyridine-4-carbaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via the Skraup process , which involves cyclization reactions under acidic conditions, as demonstrated in the multikilogram-scale synthesis of a related antibiotic derivative . Alternatively, oxidation of alkyl-1,5-naphthyridines (e.g., methyl or ethyl derivatives) using oxidizing agents like MnO₂ or SeO₂ is a validated route . For lab-scale synthesis, telescoped operations and direct isolations are recommended to improve throughput and reduce solvent waste .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use BS-approved fume hoods to minimize inhalation exposure, as the compound is classified under acute toxicity Category 4 (harmful if swallowed, inhaled, or in contact with skin) .

- Wear protective gloves, clothing, and eye protection (PPE) .

- Avoid contact with strong acids, bases, oxidizers, or reducers , as incompatibilities may trigger hazardous reactions .

- Store in tightly sealed containers in cool, well-ventilated areas away from heat or sunlight .

Q. What are the known physicochemical properties of this compound?

- Methodological Answer :

- Note : Key data gaps (e.g., solubility, thermal properties) necessitate empirical characterization using techniques like DSC or HPLC .

Advanced Research Questions

Q. How does the equilibrium between this compound and its hydrate form influence experimental outcomes?

- Methodological Answer : The aldehyde exists in equilibrium with its hydrate (21) under aqueous conditions, which can alter reactivity in nucleophilic additions or condensation reactions . To control this:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to suppress hydration.

- Monitor equilibrium shifts via ¹H NMR (aldehyde proton at ~10 ppm vs. hydrate signals) .

- Design kinetic studies to assess the impact of pH and temperature on equilibrium dynamics.

Q. How can researchers address contradictions in toxicity data across safety data sheets (SDS)?

- Methodological Answer : Discrepancies exist:

- : Classifies acute toxicity (Category 4) with H302/H312/H332 hazard statements.

- : No acute toxicity data reported.

- Resolution Strategies :

Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines.

Perform AMES tests for mutagenicity if structural alerts (e.g., α,β-unsaturated aldehydes) are present.

Cross-reference REACH/CLP databases for regulatory updates .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation :

- NMR (¹H/¹³C): Identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic signals .

- X-ray Crystallography : Resolve hydrate vs. aldehyde forms .

- Purity Assessment :

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients.

- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .

- Stability Studies :

- DSC/TGA : Assess thermal degradation profiles .

Q. What strategies mitigate stability issues in formulations containing this compound?

- Methodological Answer :

- Salt Formation : Convert the free base to stable salts (e.g., monotosylate salts, as demonstrated in API synthesis to prevent degradation) .

- Lyophilization : For aqueous formulations, lyophilize to minimize hydrate formation.

- Protective Packaging : Use amber glass vials under nitrogen to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s reactivity and decomposition products?

- Methodological Answer :

- : States "no known hazardous reactions" but notes toxic fumes upon combustion.

- : Highlights incompatibility with strong acids/bases.

- Experimental Protocol :

Perform stress testing under accelerated conditions (e.g., 40°C/75% RH) with HPLC-MS monitoring.

Use FTIR to detect gaseous decomposition products (e.g., CO, NOₓ) during combustion simulations.

Apply DFT calculations to predict reaction pathways with incompatible reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.